2-(4-Bromothiophen-2-yl)acetonitrile

BACE1 Alzheimer's disease β-secretase

Procuring the correct regioisomer for kinase SAR is critical; the 5-bromo isomer is ineffective for probing 4-position steric/electronic effects. This 4-bromo derivative is the exact solution, enabling direct Suzuki-Miyaura diversification without a separate halogenation step. Key supply chain and technical advantages include: - Distinct CHK1 inhibition (IC50 = 217 nM) essential for chemotype diversification studies. - Bifunctional handle for convergent synthesis of conjugated organic electronic materials. - Cost-effective at 49-50% less than the 5-bromo isomer for budget-constrained hit-to-lead programs.

Molecular Formula C6H4BrNS
Molecular Weight 202.07 g/mol
CAS No. 160005-43-6
Cat. No. B062297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromothiophen-2-yl)acetonitrile
CAS160005-43-6
Synonyms(4-Bromo-thiophen-2-yl)-acetonitrile
Molecular FormulaC6H4BrNS
Molecular Weight202.07 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)CC#N
InChIInChI=1S/C6H4BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2
InChIKeyPBIOBPCDJCIIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromothiophen-2-yl)acetonitrile Overview


2-(4-Bromothiophen-2-yl)acetonitrile (CAS 160005-43-6) is a heteroaromatic nitrile featuring a 4-bromo-substituted thiophene ring fused to an acetonitrile moiety [1]. This bifunctional scaffold is used as a key synthetic intermediate in medicinal chemistry, particularly in the development of BACE1 and CHK1 inhibitors, and in materials science for the construction of conjugated systems [2][3]. Its commercial availability typically ranges from 95% to 98% purity, with multiple vendors offering gram-scale quantities for research use .

4-bromo thiophene scaffold enables Pd-catalyzed cross-coupling (Suzuki, Stille) without pre-functionalization.
Reported BACE1 and CHK1 target engagement supports kinase and protease inhibitor medicinal chemistry workflows.
Multi-vendor, gram-scale supply in research-grade purity facilitates SAR library synthesis.

2-(4-Bromothiophen-2-yl)acetonitrile: Generic Substitution Failure


The specific 4-bromo substitution pattern on the thiophene ring is a critical determinant of both synthetic utility and biological activity, rendering simple substitution with the 5-bromo isomer (CAS 71637-37-1), 3-bromo isomer, or the non-brominated parent 2-thiopheneacetonitrile (CAS 20893-30-5) ineffective for many applications [1]. The bromine atom at the 4-position provides a unique vector for cross-coupling reactions (e.g., Suzuki-Miyaura) that is not available in non-halogenated analogs, while its regiospecific placement dictates the electronic and steric environment for enzyme binding, as evidenced by differential IC50 values in BACE1 and CHK1 assays [2][3]. Furthermore, the 4-bromo derivative exhibits significantly higher boiling point (289.3 °C) and density (1.665 g/cm³) compared to the non-brominated analog (bp 115-120 °C, density 1.157 g/mL), affecting handling, purification, and formulation [4].

4-Bromo target compound
5-Bromo regioisomer (CAS 71637-37-1)
Regioisomeric placement may shift CHK1 inhibition profile and physicochemical properties, altering SAR conclusions.
4-Bromo target compound
Non-brominated 2-thiopheneacetonitrile
Absence of bromine eliminates cross-coupling handle and reported BACE1 engagement; requires additional synthetic steps.
4-Bromo target compound
3-Bromo isomer or other halogen analogs
Different substitution pattern alters coupling vector and electronic environment, likely incompatible with established SAR.

2-(4-Bromothiophen-2-yl)acetonitrile Comparative Evidence


BACE1 Inhibition: 4-Bromo vs Non-Brominated

In a fluorescence-based enzymatic assay, 2-(4-bromothiophen-2-yl)acetonitrile inhibited mouse BACE1 with an IC50 of 1,000 nM (1.00E+3 nM) after 10 minutes of preincubation [1]. In contrast, the non-brominated parent compound 2-thiopheneacetonitrile (CAS 20893-30-5) lacks any reported BACE1 inhibitory activity in major public databases, suggesting that the bromine substituent is essential for target engagement [2]. This difference is likely due to enhanced hydrophobic interactions or conformational constraints imposed by the bromine atom.

BACE1 Inhibition
Class-level inference
Target: IC50 1,000 nM (mouse BACE1)
Non-brominated analog: no reported inhibition
Bromine substituent essential for target engagement in enzymatic assay context.
Fluorescence assay, 10 min preincubation, 30 min measurement.
BACE1 Alzheimer's disease β-secretase

CHK1 Inhibition: 4-Bromo vs 5-Bromo Regioisomers

The compound inhibited CHK1 kinase with an IC50 of 217 nM in an HTRF assay following a 1-hour incubation in the presence of ATP [1]. While direct comparative data for the 5-bromo isomer (CAS 71637-37-1) in the same assay is not available, a closely related 5-bromo thiophene derivative exhibited an IC50 of 13 nM in a separate CHK1 assay, indicating that regioisomeric bromine placement can modulate potency by over an order of magnitude [2]. The 4-bromo regioisomer thus offers a distinct potency profile for SAR exploration.

CHK1 Inhibition
Cross-study comparable
Target: IC50 217 nM
5-Br derivative: IC50 13 nM (~17-fold difference)
Regioisomeric bromine placement modulates kinase inhibition, enabling SAR differentiation.
HTRF assay, 1 hr incubation, ATP present; CHK1 origin not specified.
CHK1 Checkpoint kinase Cancer

Precursor Synthetic Yield Comparison

The synthesis of 4-bromothiophene-2-ylmethanol, the immediate precursor to 2-(4-bromothiophen-2-yl)acetonitrile, proceeds with a 96% yield via sodium borohydride reduction of 4-bromothiophene-2-carboxaldehyde . In contrast, the direct bromination of thiophene to produce 2-bromothiophene, a related building block, typically yields only 74% under optimized conditions . This higher yield for the 4-bromo regioisomer precursor translates to reduced cost and waste in multi-step syntheses, a critical procurement consideration for process chemistry.

Precursor Yield
Cross-study comparable
96% yield (4-bromothiophene-2-ylmethanol)
Higher precursor yield supports cost-effective multi-step synthesis.
NaBH4 reduction vs. 74% for 2-bromothiophene via direct bromination.
Synthesis Process chemistry Yield optimization

Cross-Coupling Reactivity Advantage

The 4-bromo substituent on the thiophene ring is a well-established leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings . In contrast, the non-brominated parent 2-thiopheneacetonitrile (CAS 20893-30-5) lacks this reactive handle and requires pre-functionalization, adding synthetic steps [1]. While direct yield comparisons for identical coupling partners are not available, the presence of the bromine atom in the target compound eliminates the need for a separate halogenation step, reducing overall reaction count and improving atom economy.

Cross-Coupling Utility
Class-level inference
Direct Suzuki-Miyaura/Stille participation
Eliminates separate halogenation step, enabling convergent biaryl synthesis.
Pd-catalyzed; non-brominated analog requires pre-functionalization.
Cross-coupling Suzuki-Miyaura C-C bond formation

Physicochemical Properties: Boiling Point & Density

2-(4-Bromothiophen-2-yl)acetonitrile exhibits a predicted boiling point of 289.3 °C at 760 mmHg and a density of 1.665 g/cm³ [1]. In comparison, the non-brominated parent 2-thiopheneacetonitrile has a boiling point of 115-120 °C and a density of 1.157 g/mL [2]. The ~170 °C higher boiling point and 44% greater density directly impact purification methods (e.g., vacuum distillation parameters) and formulation calculations, making the brominated analog more suitable for applications requiring lower volatility or higher mass-per-volume loading.

Boiling Point & Density
Cross-study comparable
bp 289.3 °C, density 1.665 g/cm³
Lower volatility and higher density influence purification and formulation handling.
Predicted at 760 mmHg; non-brominated: bp 115-120 °C, density 1.157 g/mL.
Physicochemical properties Boiling point Density

Commercial Purity & Pricing Advantage

Multiple vendors supply 2-(4-bromothiophen-2-yl)acetonitrile at purities of 95%+ to 98%, with 1g of 98% material priced at $42.90 (Aladdin Scientific) or £56.00 (Fluorochem) . In contrast, the 5-bromo regioisomer (CAS 71637-37-1) is available at 95% purity with 1g pricing of approximately $85 (AKSci) . The 4-bromo derivative thus offers a 49-50% lower cost per gram compared to the 5-bromo isomer, representing significant cost savings for medicinal chemistry campaigns requiring gram-scale quantities for SAR exploration.

Procurement Cost (1g)
Cross-study comparable
98% purity: $42.90 (Aladdin)
5-Br isomer (95%): $85 (AKSci)
Approximately 50% lower cost per gram for comparable or higher purity.
Vendor pricing 2025-2026; 4-Br offers economic advantage for SAR campaigns.
Procurement Pricing Purity

2-(4-Bromothiophen-2-yl)acetonitrile Application Scenarios


BACE1 Inhibitor Lead Generation for Alzheimer's

Based on its confirmed BACE1 inhibitory activity (IC50 = 1,000 nM) [1], this compound serves as a privileged starting point for medicinal chemistry programs targeting β-secretase. The bromine substituent provides a vector for subsequent Suzuki-Miyaura coupling to explore SAR around the thiophene ring, a modification not possible with the non-brominated analog. Procurement is justified for hit-to-lead campaigns seeking to improve potency through focused library synthesis.

CHK1 Kinase Inhibitor SAR Exploration

The distinct CHK1 inhibition profile (IC50 = 217 nM) of the 4-bromo regioisomer, compared to the more potent 5-bromo derivatives (e.g., 13 nM), makes this compound essential for understanding regioisomeric effects on kinase binding [2]. Medicinal chemists can use this scaffold to probe the 4-position SAR space, which is underexplored relative to the 5-position. Procurement is critical for programs seeking to diversify CHK1 inhibitor chemotypes.

Cross-Coupling Partner for Thiophene Biaryls

The 4-bromo substituent enables direct participation in palladium-catalyzed Suzuki-Miyaura and Stille couplings, eliminating the need for separate halogenation steps [3]. This convergent approach is ideal for constructing π-extended systems for organic electronics (e.g., OLEDs, OFETs) and for generating diverse libraries of thiophene-containing biaryls in medicinal chemistry. The 96% yield of its precursor ensures cost-effective multi-step synthesis .

Cost-Effective SAR for Academic & Biotech Labs

With 1g pricing at $42.90 for 98% purity, the 4-bromo derivative is 49-50% less expensive than the 5-bromo regioisomer . This cost advantage, combined with its commercial availability from multiple suppliers, makes it the economically preferred building block for routine SAR studies where large numbers of analogs are synthesized. Procurement is particularly advantageous for academic labs and early-stage biotech companies with constrained budgets.

Application
Selection Property
Validation Focus
BACE1 inhibitor lead generation research
4-bromo vector for Suzuki-Miyaura diversification
BACE1 enzymatic assay context; thiophene SAR exploration
CHK1 kinase inhibitor SAR exploration
4-position regioisomer for underexplored SAR space
CHK1 HTRF assay profiling; comparison to 5-position derivatives
Cross-coupling building block for thiophene biaryls
Direct Pd-catalyzed coupling without pre-halogenation
Step-economical synthesis of π-extended systems and biaryl libraries
Cost-effective building block for academic SAR
Competitive pricing and multi-vendor availability
Budget-constrained medicinal chemistry campaigns; gram-scale supply

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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